molecular formula C8H14O3 B1403517 trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate CAS No. 1392804-78-2

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate

Cat. No.: B1403517
CAS No.: 1392804-78-2
M. Wt: 158.19 g/mol
InChI Key: CXBVPPWGWUOBMX-NTSWFWBYSA-N
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Description

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate: is a chemical compound with the molecular formula C_7H_12O_3. It is a derivative of cyclobutane, featuring a hydroxyl group and a carboxylate ester group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate typically involves the following steps:

  • Starting Material: : The synthesis begins with a suitable cyclobutane derivative.

  • Functionalization: : The cyclobutane ring is functionalized to introduce the hydroxyl group at the 3-position.

  • Esterification: : The hydroxyl group is then converted to a carboxylate ester using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and purification systems to ensure high yield and purity. The process may also include steps to remove impurities and by-products.

Chemical Reactions Analysis

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert the ester group to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester or hydroxyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH_4) are often used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH^-) or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Ketones or carboxylic acids.

  • Reduction: : Alcohols.

  • Substitution: : Substituted esters or alcohols.

Scientific Research Applications

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate: has several applications in scientific research:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: : It may have potential as a precursor for pharmaceuticals or as a reagent in drug synthesis.

  • Industry: : Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate: can be compared with other cyclobutane derivatives, such as cis-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate and Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate . The key differences lie in the stereochemistry and functional groups, which influence their reactivity and applications.

Similar Compounds

  • cis-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate

  • Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

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Properties

IUPAC Name

methyl (1R,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBVPPWGWUOBMX-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@H]1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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